molecular formula C12H7ClN2OS B14895928 N-(4-chloro-3-cyanophenyl)thiophene-2-carboxamide

N-(4-chloro-3-cyanophenyl)thiophene-2-carboxamide

Cat. No.: B14895928
M. Wt: 262.72 g/mol
InChI Key: KBODLTYWJRUECR-UHFFFAOYSA-N
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Description

N-(4-chloro-3-cyanophenyl)thiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-cyanophenyl)thiophene-2-carboxamide typically involves the reaction of 4-chloro-3-cyanophenylamine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-cyanophenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chloro-3-cyanophenyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-3-cyanophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it may bind to the ATP-binding site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-3-cyanophenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and cyano group on the phenyl ring, along with the thiophene carboxamide moiety, makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H7ClN2OS

Molecular Weight

262.72 g/mol

IUPAC Name

N-(4-chloro-3-cyanophenyl)thiophene-2-carboxamide

InChI

InChI=1S/C12H7ClN2OS/c13-10-4-3-9(6-8(10)7-14)15-12(16)11-2-1-5-17-11/h1-6H,(H,15,16)

InChI Key

KBODLTYWJRUECR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C#N

Origin of Product

United States

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